molecular formula C16H13NO5 B13948361 3-(3-nitrobenzyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione CAS No. 1000697-52-8

3-(3-nitrobenzyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione

Cat. No.: B13948361
CAS No.: 1000697-52-8
M. Wt: 299.28 g/mol
InChI Key: YGRWIGHHEBBPSM-UHFFFAOYSA-N
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Description

3-(3-nitrobenzyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione is an organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-nitrobenzyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione typically involves a multi-step process. One common method includes the nitration of benzaldehyde to form 3-nitrobenzaldehyde, followed by a series of reactions to introduce the chromene moiety . The reaction conditions often require the use of strong acids like nitric acid for nitration and various catalysts to facilitate the formation of the chromene structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-nitrobenzyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.

Major Products Formed

    Reduction: 3-nitrobenzyl alcohol.

    Substitution: Various substituted chromenes depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(3-nitrobenzyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chromene core can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-nitrobenzyl)-7,8-dihydro-2H-chromene-2,5(6H)-dione is unique due to the presence of both the nitrobenzyl and chromene groups. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound in research and industrial applications .

Properties

CAS No.

1000697-52-8

Molecular Formula

C16H13NO5

Molecular Weight

299.28 g/mol

IUPAC Name

3-[(3-nitrophenyl)methyl]-7,8-dihydro-6H-chromene-2,5-dione

InChI

InChI=1S/C16H13NO5/c18-14-5-2-6-15-13(14)9-11(16(19)22-15)7-10-3-1-4-12(8-10)17(20)21/h1,3-4,8-9H,2,5-7H2

InChI Key

YGRWIGHHEBBPSM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C(=O)O2)CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)C1

Origin of Product

United States

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